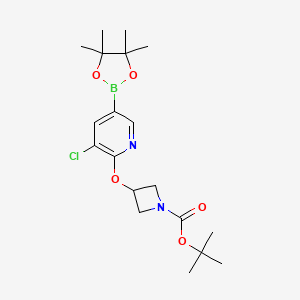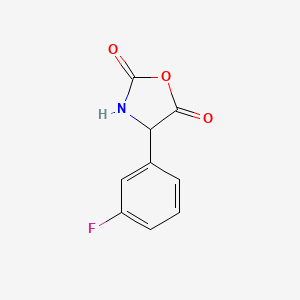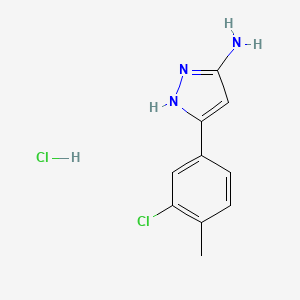
3-Amino-5-(3-chloro-4-methylphenyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(3-chloro-4-methylphenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of an amino group and a chloro-methylphenyl substituent in this compound makes it particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole Hydrochloride typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(3-chloro-4-methylphenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Methyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-5-(3-chloro-4-methylphenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-(4-methylphenyl)pyrazole Hydrochloride: Similar structure but lacks the chloro substituent.
3-Amino-5-(3-nitro-4-methylphenyl)pyrazole Hydrochloride: Contains a nitro group instead of a chloro group.
3-Amino-5-(3-chloro-4-ethylphenyl)pyrazole Hydrochloride: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the chloro-methylphenyl substituent in 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole Hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential interactions with biological targets, contributing to its diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Cl2N3 |
|---|---|
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
5-(3-chloro-4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |
Clave InChI |
LLOSUNPWHKMYMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


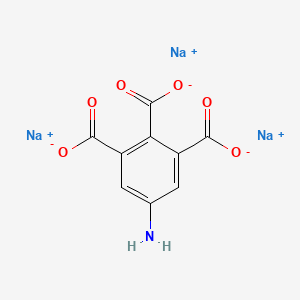
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)

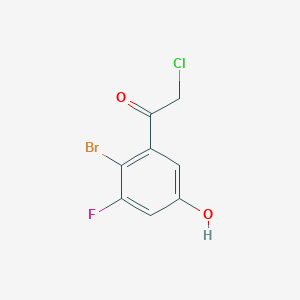
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
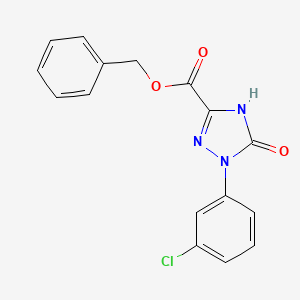
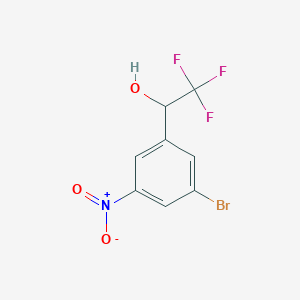
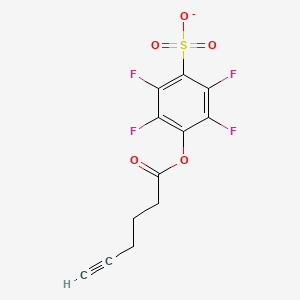
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)

